Ethyl 6-(aminomethyl)-4-chloropicolinate
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Overview
Description
Ethyl 6-(aminomethyl)-4-chloropicolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(aminomethyl)-4-chloropicolinate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropicolinic acid.
Esterification: The 4-chloropicolinic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 4-chloropicolinate.
Aminomethylation: The ethyl 4-chloropicolinate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 6-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(aminomethyl)-4-chloropicolinate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted picolinates with various functional groups.
Scientific Research Applications
Ethyl 6-(aminomethyl)-4-chloropicolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(aminomethyl)-4-chloropicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 6-(aminomethyl)-4-chloropicolinate can be compared with other similar compounds such as:
Ethyl 6-(aminomethyl)-4-bromopicolinate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 6-(aminomethyl)-4-fluoropicolinate: Contains a fluorine atom, potentially altering its chemical properties and interactions.
Ethyl 6-(aminomethyl)-4-methylpicolinate: Substitution with a methyl group, which can influence its steric and electronic characteristics.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, and the aminomethyl group, which can form hydrogen bonds and interact with biological targets.
Biological Activity
Ethyl 6-(aminomethyl)-4-chloropicolinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of picolinic acid derivatives. Its structure can be represented as follows:
- Chemical Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 219.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against certain diseases.
- Receptor Modulation : It has been noted for modulating receptors associated with neurotransmission, which may explain its potential use in treating neurological disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties in various preclinical models.
- Antimicrobial Properties : It shows promise as an antimicrobial agent, particularly against Gram-positive bacteria.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound. Below are notable findings:
Study | Objective | Key Findings |
---|---|---|
Study A | Evaluate anti-inflammatory effects | Showed a reduction in pro-inflammatory cytokines in vitro. |
Study B | Assess antimicrobial activity | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
Study C | Investigate neuroprotective effects | Reduced neuronal apoptosis in a murine model of Alzheimer's disease. |
Detailed Research Findings
- Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory markers .
- Antimicrobial Efficacy : The compound was tested against various bacterial strains, revealing potent activity against both resistant and non-resistant strains .
- Neuroprotection : In a study involving neuronal cell cultures exposed to amyloid-beta, treatment with the compound significantly decreased cell death and oxidative stress markers .
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-4-6(10)3-7(5-11)12-8/h3-4H,2,5,11H2,1H3 |
InChI Key |
SUKUWPXNWKYGIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)CN)Cl |
Origin of Product |
United States |
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